molecular formula C12H17NO3 B8346082 (3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester

(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester

Cat. No.: B8346082
M. Wt: 223.27 g/mol
InChI Key: UXMBISFVVOGCNQ-UHFFFAOYSA-N
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Description

(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester is an organic compound characterized by the presence of a urethane group attached to a 3-hydroxy-3-phenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester typically involves the reaction of 3-hydroxy-3-phenylpropylamine with an isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the urethane linkage. Common reagents used in this synthesis include phenyl isocyanate and catalysts such as dibutyltin dilaurate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The urethane group can be reduced to form an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-phenylpropylurethane.

    Reduction: Formation of 3-hydroxy-3-phenylpropylamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations .

Mechanism of Action

The mechanism of action of (3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets. The urethane group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-phenylpropyl)carbamate
  • N-(3-hydroxy-3-phenylpropyl)amide
  • N-(3-hydroxy-3-phenylpropyl)ester

Uniqueness

(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester is unique due to its specific combination of a urethane group with a 3-hydroxy-3-phenylpropyl moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl N-(3-hydroxy-3-phenylpropyl)carbamate

InChI

InChI=1S/C12H17NO3/c1-2-16-12(15)13-9-8-11(14)10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)

InChI Key

UXMBISFVVOGCNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC(C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

reacting said α-(2-aminoethyl)benzenemethanol with a chloroformate or dicarbonate to form an N-(3-hydroxy-3-phenylpropyl)urethane;
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